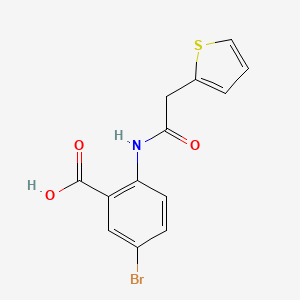
Benzoic acid, 5-bromo-2-(2-thienylacetylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid is an organic compound that features a bromine atom, a thiophene ring, and an acetamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid typically involves the following steps:
Thiophene Introduction: The attachment of a thiophene ring to the acetamido group.
Acetamidation: The formation of the acetamido linkage.
These reactions often require specific catalysts and conditions to ensure high yield and purity. For example, the bromination step might use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for cost, efficiency, and safety. This might include continuous flow reactors and automated systems to handle the reagents and conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while substitution of the bromine atom might yield various substituted benzoic acids.
Scientific Research Applications
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the acetamido group.
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring but different functional groups.
Uniqueness
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid is unique due to the combination of its bromine atom, thiophene ring, and acetamido group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H10BrNO3S |
|---|---|
Molecular Weight |
340.19 g/mol |
IUPAC Name |
5-bromo-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10BrNO3S/c14-8-3-4-11(10(6-8)13(17)18)15-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,16)(H,17,18) |
InChI Key |
HQYLZSPLZPDUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15150055.png)
![6-(3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B15150063.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15150064.png)
![3-Methylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B15150068.png)
![1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15150073.png)
![N'-[(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide](/img/structure/B15150081.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15150088.png)
![2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15150092.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15150093.png)
![4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15150095.png)
![2-(2-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15150101.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B15150120.png)
![N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B15150129.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)
